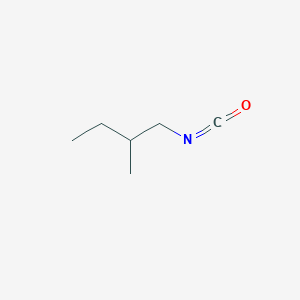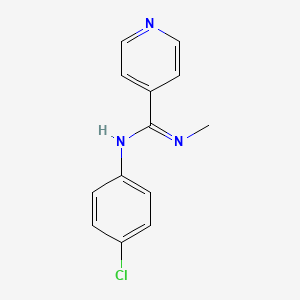
N-(4-chlorophenyl)-N'-methyl-4-pyridinecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-N’-methyl-4-pyridinecarboximidamide is an organic compound that belongs to the class of carboximidamides It is characterized by the presence of a 4-chlorophenyl group and a pyridine ring, which are connected through a carboximidamide linkage
作用機序
Target of Action
The primary target of N-(4-chlorophenyl)-N’-methyl-4-pyridinecarboximidamide is the Vascular Endothelial Growth Factor Receptor 1 (VEGFR1) . VEGFR1 plays a crucial role in angiogenesis, the process of new blood vessel formation from pre-existing vessels. This receptor is essential for the survival, proliferation, and migration of endothelial cells.
Mode of Action
While the exact mode of action of N-(4-chlorophenyl)-N’-methyl-4-pyridinecarboximidamide is not explicitly mentioned in the search results, it can be inferred that the compound interacts with its target, VEGFR1, to exert its effects. The interaction likely involves binding to the receptor, which could potentially inhibit the signaling pathway associated with VEGFR1. This inhibition could lead to changes in cellular processes such as cell proliferation and migration .
Biochemical Pathways
The compound’s interaction with VEGFR1 affects the VEGF signaling pathway. VEGF signaling is crucial for angiogenesis, and its inhibition can lead to reduced blood vessel formation. This could potentially impact the growth and survival of cells that rely on these newly formed vessels for nutrients and oxygen .
Result of Action
The molecular and cellular effects of N-(4-chlorophenyl)-N’-methyl-4-pyridinecarboximidamide’s action are likely related to its inhibition of the VEGF signaling pathway. By inhibiting this pathway, the compound could potentially reduce angiogenesis, affecting the growth and survival of cells that rely on these blood vessels .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-N’-methyl-4-pyridinecarboximidamide typically involves the reaction of 4-chlorobenzonitrile with N-methyl-4-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide or dimethyl sulfoxide. The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of N-(4-chlorophenyl)-N’-methyl-4-pyridinecarboximidamide can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process .
化学反応の分析
Types of Reactions
N-(4-chlorophenyl)-N’-methyl-4-pyridinecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom on the phenyl ring is replaced by other nucleophiles like hydroxyl, amino, or alkyl groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Hydroxyl, amino, or alkyl-substituted derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
類似化合物との比較
Similar Compounds
- **N-(4-chlorophenyl)-2-(pyridin-4-ylmethyl)amino]benzamide
- **5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
- **N-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxamide
Uniqueness
N-(4-chlorophenyl)-N’-methyl-4-pyridinecarboximidamide stands out due to its unique combination of a 4-chlorophenyl group and a pyridine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .
特性
IUPAC Name |
N-(4-chlorophenyl)-N'-methylpyridine-4-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3/c1-15-13(10-6-8-16-9-7-10)17-12-4-2-11(14)3-5-12/h2-9H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FROVJBUIAZNRER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(C1=CC=NC=C1)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
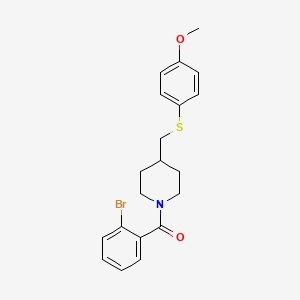
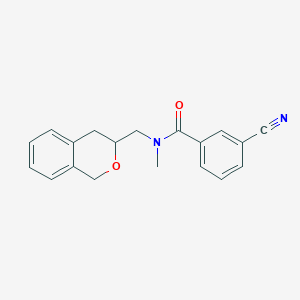
![Methyl[2-(3-methylphenoxy)ethyl]amine](/img/structure/B2928068.png)
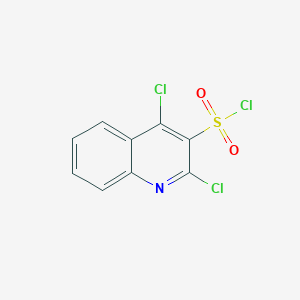
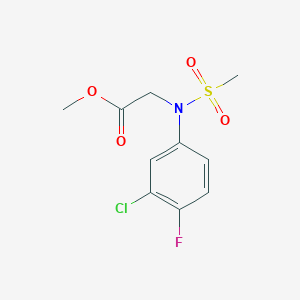
![N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-(NAPHTHALEN-1-YL)ACETAMIDE HYDROCHLORIDE](/img/structure/B2928072.png)
![4-(4-{1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl}piperidin-1-yl)-6,7-dimethoxyquinoline-3-carbonitrile](/img/structure/B2928074.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2928075.png)
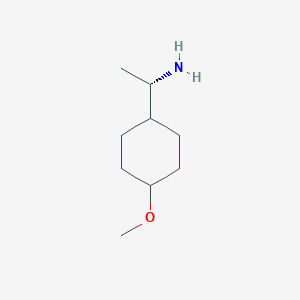
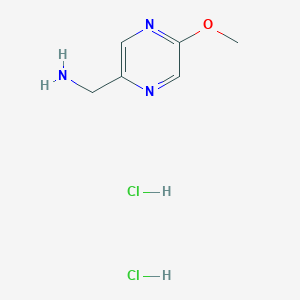
![1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-pyrrol-1-yl)ethan-1-one](/img/structure/B2928081.png)
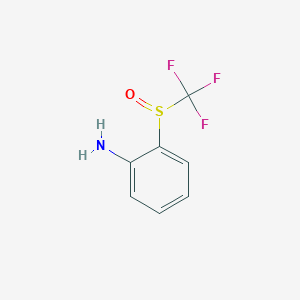
![8-cyclopentyl-1,7-dimethyl-3-(3-phenylpropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2928083.png)
